molecular formula C20H15BrFN5O2S B2647247 N-(4-bromo-2-methylphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251694-10-6

N-(4-bromo-2-methylphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2647247
CAS No.: 1251694-10-6
M. Wt: 488.34
InChI Key: VJBNYSNPXWKDAB-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted at position 8 with a 3-fluorophenylsulfanyl group and at position 2 with an acetamide moiety linked to a 4-bromo-2-methylphenyl group. The triazolopyrazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity. The bromine atom at the phenyl ring enhances lipophilicity, while the fluorine atom on the sulfanyl group contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN5O2S/c1-12-9-13(21)5-6-16(12)24-17(28)11-27-20(29)26-8-7-23-19(18(26)25-27)30-15-4-2-3-14(22)10-15/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBNYSNPXWKDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the bromo and methyl groups on the phenyl ring can be accomplished via electrophilic aromatic substitution reactions. The final step involves the attachment of the fluorophenyl sulfanyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For example:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
  • Mechanism of Action : The anticancer activity may be attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation through interaction with specific molecular targets involved in cancer progression.

Antimicrobial Properties

Research indicates that N-(4-bromo-2-methylphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values indicating effective inhibition of bacterial growth.
  • Potential Applications : These properties suggest potential use in developing new antibiotics or antimicrobial agents.

Neurological Applications

The compound’s structural features may also confer neuroprotective effects:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may have anticonvulsant properties, making it a candidate for further investigation in treating epilepsy or other neurological disorders.

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values below 10 µM.
Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Neurological EffectsIndicated potential anticonvulsant activity in picrotoxin-induced models.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Modifications in the Sulfanyl Group

  • Compound A : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()
    • Key Differences :
  • Sulfanyl substituent: 4-chlorobenzyl vs. 3-fluorophenyl.
  • Acetamide group: Attached to 2,5-dimethylphenyl vs. 4-bromo-2-methylphenyl.
    • Impact :
  • Chlorine (electronegativity: 3.0) vs. fluorine (4.0) alters electron-withdrawing effects, influencing binding affinity to target proteins .

  • Compound B : N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

    • Key Differences :
  • Core structure: 1,2,4-triazole vs. triazolopyrazine.
  • Substituent: Pyridin-2-yl enhances solubility via hydrogen bonding.
    • Impact :
  • The pyridine ring introduces basicity, improving aqueous solubility compared to the fluorine-substituted aromatic group in the target compound .

Modifications in the Acetamide Moiety

  • Compound C : 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()
    • Key Differences :
  • Acetamide linked to pyrazine vs. triazolopyrazine core.
  • Bromophenyl group similarity: Both compounds feature bromine, but in different positions (4-bromo vs. 4-bromo-2-methyl).
    • Impact :

Docking and Binding Interactions

  • The bromine atom could participate in halogen bonding, enhancing binding specificity compared to chlorine or methyl groups in analogs .

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationship (SAR).

Chemical Structure

The compound features a triazolopyrazine core with substituents that enhance its bioactivity. The presence of the 4-bromo and 3-fluorophenyl groups contributes to its pharmacological profile.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several investigations into its biological activity:

Cell Line IC50 (μM) Mechanism of Action Reference
HepG2 (Liver)0.25Induces apoptosis via AMPK pathway
MCF7 (Breast)0.49Cell cycle arrest in p53/p21-dependent manner
DLD1 (Colon)1.5Inhibition of proliferation
HONE1 (Head & Neck)0.75Disruption of mitochondrial function

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, particularly through the regulation of AMPK signaling pathways.
  • Cell Cycle Arrest : It effectively causes cell cycle arrest at the G1/S phase transition in MCF7 cells by modulating p53 and p21 levels.
  • Mitochondrial Dysfunction : In certain cell lines, it disrupts mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing the biological activity of this compound:

  • Bromo and Fluoro Substituents : The presence of halogen atoms such as bromine and fluorine increases lipophilicity and may enhance binding affinity to target proteins.
  • Triazolopyrazine Core : The triazolopyrazine structure is crucial for anticancer activity, providing a scaffold that interacts favorably with biological targets.

Case Studies

In a notable study published by Fayad et al., the compound was screened against multicellular spheroids to evaluate its efficacy in a more physiologically relevant model. The results indicated that it maintained significant cytotoxicity even in three-dimensional cultures, suggesting its potential for further development as an anticancer agent .

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